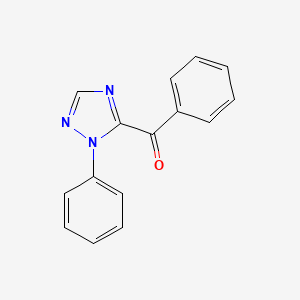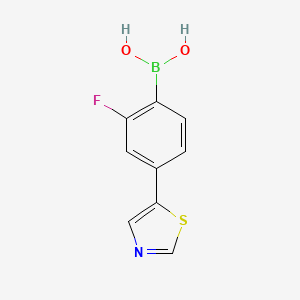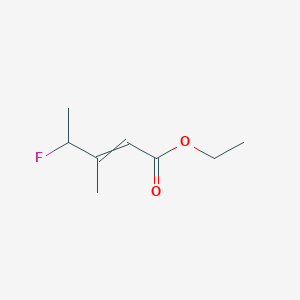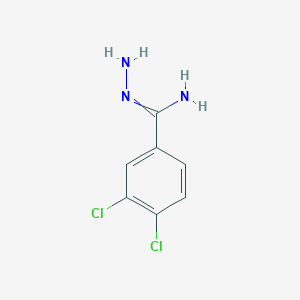
7-Sulfanylheptan-1-OL
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-Sulfanylheptan-1-OL is an organic compound with the molecular formula C7H16OS It is a type of thiol, characterized by the presence of a sulfur atom bonded to a hydrogen atom Thiols are known for their strong and often unpleasant odors, which are reminiscent of garlic or rotten eggs
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-Sulfanylheptan-1-OL typically involves the introduction of a thiol group (-SH) into a heptanol backbone. One common method is the reaction of heptanal with hydrogen sulfide (H2S) in the presence of a reducing agent. This reaction can be carried out under mild conditions, typically at room temperature and atmospheric pressure.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as the use of catalytic hydrogenation of heptanal in the presence of a sulfur source. This process can be optimized for higher yields and purity, making it suitable for large-scale production.
化学反応の分析
Types of Reactions
7-Sulfanylheptan-1-OL undergoes several types of chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form heptanol.
Substitution: The thiol group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Disulfides, sulfonic acids.
Reduction: Heptanol.
Substitution: Various substituted heptanols depending on the nucleophile used.
科学的研究の応用
7-Sulfanylheptan-1-OL has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential role in biological systems, particularly in the context of thiol-based redox reactions.
Medicine: Investigated for its potential therapeutic properties, including its role as an antioxidant.
Industry: Used in the production of fragrances and flavors due to its strong odor profile.
作用機序
The mechanism of action of 7-Sulfanylheptan-1-OL involves its ability to participate in redox reactions. The thiol group can undergo oxidation and reduction, making it a key player in maintaining redox balance in biological systems. It can also interact with various molecular targets, including enzymes and proteins, through the formation of disulfide bonds.
類似化合物との比較
Similar Compounds
3-Sulfanylheptan-1-OL: Similar structure but with the thiol group at a different position.
3-Sulfanylhexan-1-OL: A shorter chain analog with similar chemical properties.
4-Methyl-4-sulfanylpentan-2-one: Another thiol compound with a different functional group arrangement.
Uniqueness
7-Sulfanylheptan-1-OL is unique due to its specific structure, which influences its reactivity and applications
特性
CAS番号 |
131215-91-3 |
|---|---|
分子式 |
C7H16OS |
分子量 |
148.27 g/mol |
IUPAC名 |
7-sulfanylheptan-1-ol |
InChI |
InChI=1S/C7H16OS/c8-6-4-2-1-3-5-7-9/h8-9H,1-7H2 |
InChIキー |
LSLIREXBGQDXDX-UHFFFAOYSA-N |
正規SMILES |
C(CCCO)CCCS |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2,8-Dibromodibenzo[b,f][1,5]diazocine-6,12(5H,11H)-dione](/img/structure/B14089739.png)




![But-2-enedioic acid;2-(1-methylpiperidin-4-ylidene)-4-thiatricyclo[8.4.0.03,7]tetradeca-1(14),3(7),5,10,12-pentaen-8-one](/img/structure/B14089769.png)

![(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(3R,6S,9S,12S,15S,18S)-18-acetamido-6,15-bis(3-amino-3-oxopropyl)-12-[(1R)-1-hydroxyethyl]-9-(1H-indol-3-ylmethyl)-5,8,11,14,17-pentaoxo-1-thia-4,7,10,13,16-pentazacycloicosane-3-carbonyl]amino]-3-[4-(2-aminoethoxy)phenyl]propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-6-amino-2-methylhexanoyl]amino]-5-[[(2S)-4-amino-1-[(2-amino-2-oxoethyl)amino]-1,4-dioxobutan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B14089783.png)
![7-Bromo-1-(2,5-dimethoxyphenyl)-2-(1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14089790.png)


![2-[4-[5-(acetamidomethyl)-2-oxo-1,3-oxazolidin-3-yl]-2-fluoro-N-(2-hydroxyethyl)anilino]acetic acid](/img/structure/B14089814.png)


